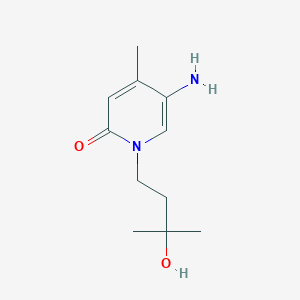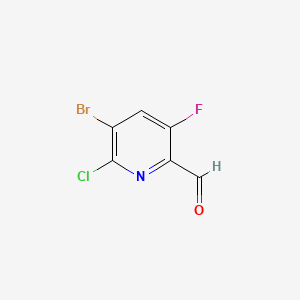
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: is a halogenated pyridine derivative with the molecular formula C6H2BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by formylation. For instance, the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation and formylation processes. The use of inert atmospheres and specific solvents can also play a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Carboxylic acids or alcohols derived from the aldehyde group .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile intermediate for creating diverse chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity .
Industry: The compound is employed in the agrochemical industry for the synthesis of herbicides and insecticides. Its reactivity and functional groups enable the creation of compounds with improved efficacy and environmental profiles .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is largely dependent on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent bonding with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
- 3-Bromo-6-chloro-2-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
- 2-Bromo-5-fluoropyridine
Comparison: While these compounds share a similar pyridine core and halogenation pattern, 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position. This functional group significantly influences its reactivity and applications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C6H2BrClFNO |
|---|---|
Peso molecular |
238.44 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H2BrClFNO/c7-3-1-4(9)5(2-11)10-6(3)8/h1-2H |
Clave InChI |
UPBPJTZTZJTYRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Br)Cl)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


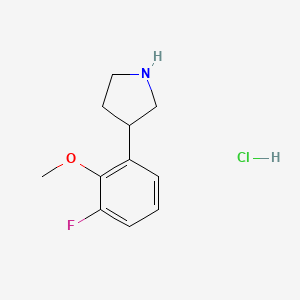
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
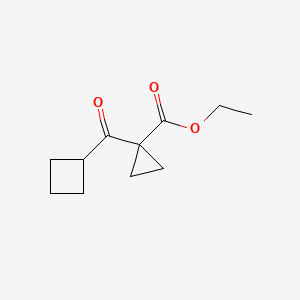
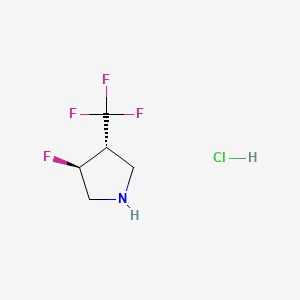
![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
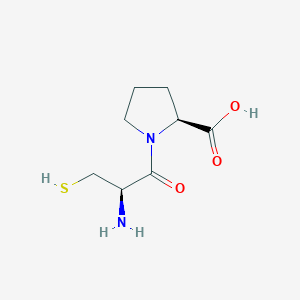
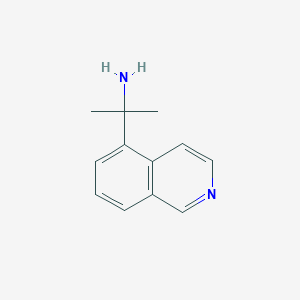
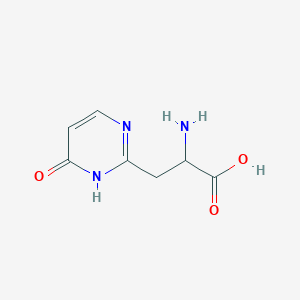

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
